An In-depth Technical Guide to (4-Aminobenzyl)phosphonic Acid: Chemical Properties and Structure
An In-depth Technical Guide to (4-Aminobenzyl)phosphonic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminobenzyl)phosphonic acid is an organophosphorus compound that has garnered interest in various scientific fields due to its structural analogy to α-amino acids and its biological activity. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and known biological interactions, with a focus on its role as an enzyme inhibitor.
Chemical Structure and Properties
(4-Aminobenzyl)phosphonic acid consists of a benzyl group substituted with an amino group at the para (4-) position and a phosphonic acid group attached to the methylene carbon. This structure imparts both acidic and basic characteristics to the molecule, making it zwitterionic and amphoteric in nature. Its chemical identifiers and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-Aminobenzyl)phosphonic acid |
| CAS Number | 5424-27-1[1] |
| Molecular Formula | C₇H₁₀NO₃P[1][2][3] |
| Molecular Weight | 187.13 g/mol [1][2][3] |
| SMILES | C1=CC(=CC=C1CP(=O)(O)O)N |
| InChI | InChI=1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10,11)/h1-4H,5,8H2,(H2,9,10,11)[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid, white to light yellow crystalline powder[1] |
| Melting Point | 325 °C (decomposes)[1][2][4][5][6] |
| pKa (Predicted) | 1.98 ± 0.10[2] |
| Solubility | Amphoterically soluble; low solubility in water, but dissolves more readily in acids or bases. Slightly soluble in DMF. Soluble in 1 M NH₄OH (1 mg/mL). Soluble in dry ethanol.[2][7] |
| Purity | Commercially available with purity ≥95% or >98.0% (HPLC)[3][4] |
| Storage Temperature | -20°C[2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (4-Aminobenzyl)phosphonic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR (400 MHz, Methanol-d₄) δ (ppm): 7.48 (dd, J = 8, 2 Hz, 2H), 7.35 (dd, J = 8, 2 Hz, 2H), 3.22 (d, J = 22 Hz, 2H).
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³¹P NMR (400 MHz, Methanol-d₄) δ (ppm): 23.08.
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Mass Spectrometry : The exact mass and fragmentation pattern can be determined by mass spectrometry, providing confirmation of the molecular weight and structural information.
Experimental Protocols
Synthesis of (4-Aminobenzyl)phosphonic Acid
A common method for the synthesis of (4-Aminobenzyl)phosphonic acid is the hydrolysis of its diethyl ester precursor.
Protocol: Hydrolysis of Diethyl (4-Aminobenzyl)phosphonate
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Reaction Setup : Dissolve diethyl (4-aminobenzyl)phosphonate (1 equivalent) in 6 M aqueous hydrochloric acid.
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Reaction Conditions : Stir the resulting solution at 100 °C for 24 hours.
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Work-up : Cool the reaction mixture to room temperature.
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Isolation : Remove the solvent under reduced pressure. The crystalline product, (4-Aminobenzyl)phosphonic acid, is obtained in nearly quantitative yield.
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Drying : Dry the product under vacuum.
Purification
Purification of the synthesized (4-Aminobenzyl)phosphonic acid can be achieved through recrystallization.
Protocol: Recrystallization
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Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
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Allow the solution to cool slowly to room temperature to form crystals.
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If necessary, further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the purified crystals under vacuum.
Analysis by High-Performance Liquid Chromatography (HPLC)
While a specific validated method for (4-Aminobenzyl)phosphonic acid is not detailed in the available literature, a general approach for the analysis of aromatic phosphonic acids can be adapted.
General HPLC Protocol Outline
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Column : A reverse-phase column (e.g., C18) is typically suitable.
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Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
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Detection : UV detection at a wavelength corresponding to the absorbance maximum of the compound (around 280 nm) would be appropriate.
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Purity Assessment : The purity of the compound is often determined by the area percentage of the main peak in the chromatogram.
Biological Activity and Signaling Pathways
(4-Aminobenzyl)phosphonic acid is a known inhibitor of alkaline phosphatase (ALP). Specifically, it acts as an inhibitor of bovine intestine alkaline phosphatase with a reported Ki of 1.1 mM. This inhibitory activity has led to its use in affinity chromatography for the purification of this enzyme.
The inhibition of alkaline phosphatase by (4-Aminobenzyl)phosphonic acid suggests a potential, though indirect, involvement in signaling pathways regulated by this enzyme. Alkaline phosphatase plays a role in dephosphorylation events that can modulate various signaling cascades. Two key pathways influenced by the activity of alkaline phosphatase are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Extracellular signal-Regulated Kinase (ERK) pathways.
The diagram above illustrates the hypothesized mechanism where (4-Aminobenzyl)phosphonic acid, by inhibiting alkaline phosphatase, could modulate the p38 MAPK and ERK signaling pathways. These pathways are known to be involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The exact nature and consequences of this modulation by (4-Aminobenzyl)phosphonic acid in specific cellular contexts require further investigation.
Conclusion
(4-Aminobenzyl)phosphonic acid is a versatile compound with well-defined chemical properties and established synthetic routes. Its primary known biological activity is the inhibition of alkaline phosphatase, which suggests its potential as a tool to probe and modulate cellular signaling pathways regulated by this enzyme. Further research is warranted to explore its full therapeutic and research potential, particularly in elucidating its precise effects on downstream signaling events and its potential applications in drug development.
References
- 1. Regulation of alkaline phosphatase activity by p38 MAP kinase in response to activation of Gi protein-coupled receptors by epinephrine in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidences for a role of p38 MAP kinase in the stimulation of alkaline phosphatase and matrix mineralization induced by parathyroid hormone in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of Extracellular Signal-regulated Kinase 1 (ERK1) Direct Substrates using Stable Isotope Labeled Kinase Assay-Linked Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on the p38 MAPK signaling pathway in bone development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
